
Triethylammonium bicarbonate
Overview
Description
Triethylammonium bicarbonate is a useful research compound. Its molecular formula is C7H17NO3 and its molecular weight is 163.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Mass Spectrometry
TEAB has been effectively employed in electrospray mass spectrometry, especially for studying proteins and noncovalent protein complexes under nondenaturing conditions. The use of TEAB enhances the stability of multiply charged ions, which improves the separation of ions from macromolecular species with close masses. Studies have shown that TEAB provides a more stable environment compared to other buffers like ammonium bicarbonate or acetate, making it a preferred choice for analyzing sensitive biomolecules such as hemoglobin and other macromolecular complexes .
Proteomics
In proteomic studies, TEAB serves as a buffer during trypsin digestion protocols. Research indicates that TEAB influences the rate of artificial deamidation during protein digestion, which can affect the identification of post-translational modifications. In comparative studies, TEAB was found to induce higher rates of deamidation compared to buffers like ammonium acetate and Tris-HCl . This property is crucial for researchers aiming to minimize chemical modifications that could lead to misinterpretation of protein structures and functions.
Table 1: Comparison of Buffers in Proteomics
Buffer Type | Rate of Asn Deamidation | Suitability for Proteomics |
---|---|---|
This compound | High | Moderate |
Ammonium Acetate | Low | High |
Tris-HCl | Moderate | Moderate |
Chromatography
TEAB is utilized in high-performance liquid chromatography (HPLC) for the purification and separation of biomolecules. It has been shown to enhance the purity of oligonucleotides during chromatographic processes. For instance, an optimized concentration of 40 mM TEAB at pH 7 yielded a purity of 93%, outperforming other commonly used buffers . The volatility of TEAB allows for easy removal after analysis, making it advantageous in various chromatographic applications.
Oligonucleotide Isolation
TEAB is particularly useful in isolating oligonucleotides from PAGE gels. It facilitates the elution process from DE-52 resin beds, allowing researchers to recover bound oligonucleotides efficiently. The simplicity of removing TEAB through lyophilization or speed vac methods enhances its utility in molecular biology applications .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of TEAB in various experimental setups:
- A study demonstrated that using TEAB as a buffer during mass spectrometry improved the analysis of noncovalent complexes, leading to better resolution and identification .
- In proteomics workflows, researchers noted significant differences in deamidation rates across different buffers, with TEAB showing higher rates that could impact protein characterization .
- Optimization experiments indicated that TEAB provided superior results in HPLC purification compared to traditional buffers, reinforcing its role as a critical reagent in biochemical assays .
Properties
Molecular Formula |
C7H17NO3 |
---|---|
Molecular Weight |
163.21 g/mol |
IUPAC Name |
hydrogen carbonate;triethylazanium |
InChI |
InChI=1S/C6H15N.CH2O3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;(H2,2,3,4) |
InChI Key |
AFQIYTIJXGTIEY-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC.C(=O)(O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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